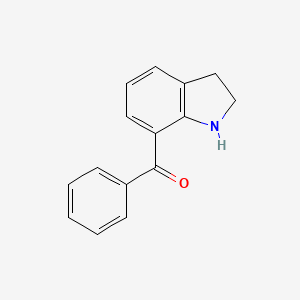
2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Descripción general
Descripción
“2,3-dihydro-1H-indol-7-yl(phenyl)methanone” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel indole compound, I-387, structurally related to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has demonstrated potent antitumor activity in preclinical models. This compound shows promise as an antitubulin agent and has been noted for its ability to avoid drug resistance mediated by P-glycoprotein. Moreover, it exhibited less neurotoxicity than vinca alkaloids in vivo studies (Ahn et al., 2011). Another study focusing on (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) reported its effective in vitro and in vivo antitumor activity, particularly for drug-resistant cancer management (Ahn et al., 2010).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of I-387, a compound similar to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, were studied in various animal models, including mice, rats, dogs, monkeys, and humans. This research aids in understanding the stability and metabolic pathways of such compounds, which is crucial for drug development (Ahn et al., 2011).
Synthesis and Structural Insights
Research into the synthesis and structural analysis of similar compounds, such as phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Anga et al., 2014).
In Vitro Activities
Furan-2-yl(phenyl)methanone derivatives, structurally related to the compound , were synthesized and screened for in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed promising activity, which could be beneficial in the development of new therapeutic agents (Zheng et al., 2011).
Potential in Cancer Treatment
A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), was found to exhibit cytotoxicity in tumor cell lines and induce apoptosis in cancer cells. This suggests its potential as a promising anticancer therapeutic (Magalhães et al., 2013).
Applications in Synthesis and Catalysis
The synthesis and applications of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, structurally related to 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, in electrochemistry and liquid crystal properties were explored, demonstrating the versatility of such compounds in different chemical contexts (Zhao et al., 2013).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dihydro-1H-indol-7-yl(phenyl)methanone”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372438 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
CAS RN |
33244-57-4 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

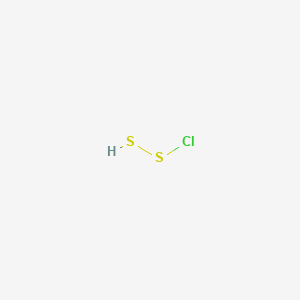
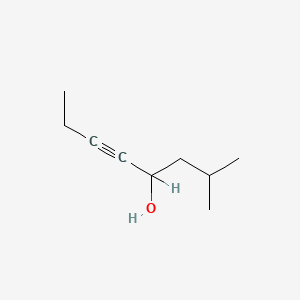
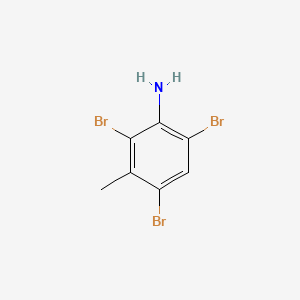
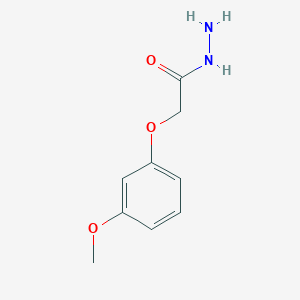
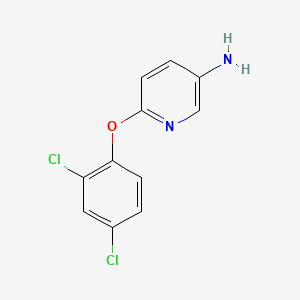
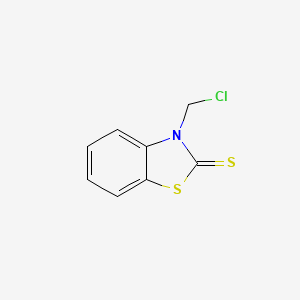
![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
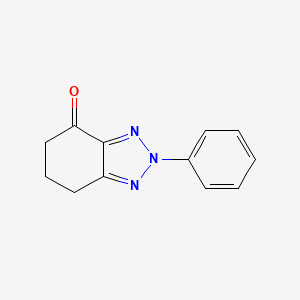
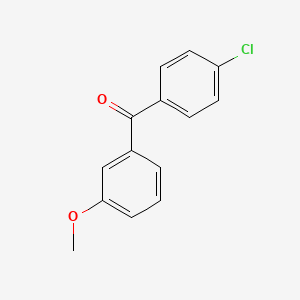
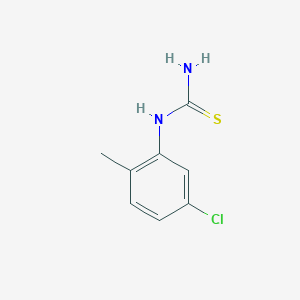
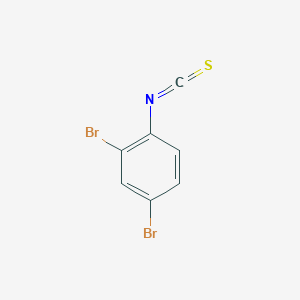
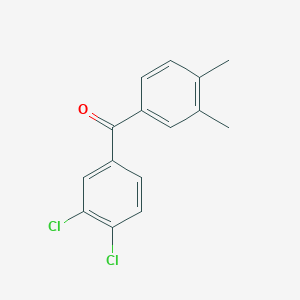
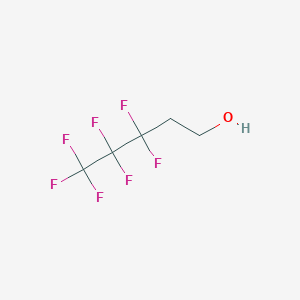
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B1597440.png)